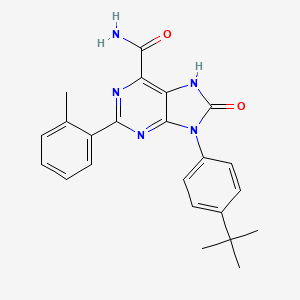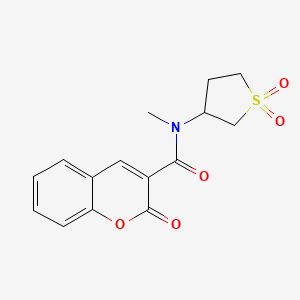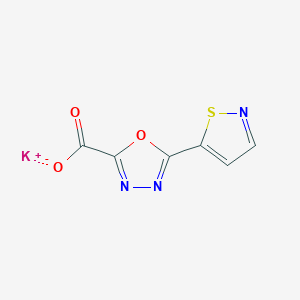![molecular formula C16H18N6OS B2896325 4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034275-83-5](/img/structure/B2896325.png)
4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a triazole nucleus, which is present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . Triazole compounds, for example, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The synthesis of these compounds often involves the union of a great number of potential synthetic substances .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule . The triazole nucleus is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its multiple functional groups. The pyrrolidine ring and the triazole nucleus can interact with various enzymes and receptors in the biological system .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure. For instance, the pyrrolidine ring and the triazole nucleus would contribute to its physicochemical parameters .Wissenschaftliche Forschungsanwendungen
Cardiovascular Agents
Studies on cardiovascular agents have explored the synthesis and activities of compounds like 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, which include structures related to the compound . Such compounds demonstrate promising potential in coronary vasodilating and antihypertensive activities, suggesting their utility in cardiovascular drug research (Sato et al., 1980).
Antimicrobial Applications
The synthesis of thienopyrimidine derivatives and their evaluation for antimicrobial activities has been a subject of research. These derivatives, similar in structure to the given compound, show pronounced antimicrobial activities, indicating their potential in developing new antimicrobial agents (Bhuiyan et al., 2006).
Synthesis of Hybrid Derivatives
Research has been conducted on the synthesis of novel pyridine and fused pyridine derivatives, starting from compounds structurally related to 4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide. These studies focus on synthesizing various derivatives with potential antimicrobial and antioxidant activity, highlighting the compound's role in creating new pharmacologically active agents (Flefel et al., 2018).
Synthesis of Thiazolo and Triazolo Pyrimidines
The chemical synthesis of thiazolo and triazolo pyrimidines, along with pyrimido triazine derivatives, is an area of interest. These compounds, related in structure to the given compound, are synthesized for various applications, including the development of new drugs with specific biological activities (Haiza et al., 2000).
Novel Synthesis Approaches
Research has also been focused on novel synthesis approaches for compounds like triazolopyridines and triazolopyrimidines, which are structurally related to the given compound. These synthesis methods are essential for developing new compounds with potential biological activities (Ramesha et al., 2016).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as triazoles, are known to interact with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds, which share a similar structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
Triazole derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antioxidant, and antiviral potential . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The presence of the pyrrolidine ring in the compound’s structure could potentially influence its pharmacokinetic properties .
Result of Action
Given the wide range of biological activities associated with triazole compounds , it can be inferred that the compound might have diverse effects at the molecular and cellular level.
Safety and Hazards
As with any chemical compound, safety and hazards would need to be evaluated through rigorous testing. Given the biological activity of compounds containing pyrrolidine rings and triazole nuclei , it is possible that this compound could have pharmacological effects that need to be carefully assessed.
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, analysis of its molecular structure, investigation of its chemical reactions, elucidation of its mechanism of action, and assessment of its physical and chemical properties. Additionally, rigorous safety and hazard assessments would be necessary .
Eigenschaften
IUPAC Name |
4-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-11-8-12(24-10-11)16(23)17-9-15-19-18-13-4-5-14(20-22(13)15)21-6-2-3-7-21/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZBXJMOZPGXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2896242.png)
![1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B2896244.png)
![1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole](/img/structure/B2896246.png)




![6-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2896255.png)



![6-(4-Fluorophenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2896261.png)
![3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896262.png)
